2,4-Dichloropyrido[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVUQZMEROLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744643 | |
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-43-3 | |
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloropyrido 4,3 D Pyrimidine
Precursor-Based Synthesis Routes
The construction of the pyrido[4,3-d]pyrimidine (B1258125) ring system can be approached in two primary ways: by forming the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) derivative or by building the pyridine ring from a pyrimidine precursor. rsc.org
A common and effective strategy involves the use of substituted pyridine intermediates. One documented pathway begins with 4,6-Diamino-2-bromo-3-cyanopyridine. jisciences.com This precursor undergoes hydrolysis of the nitrile group to the corresponding carboxamide, 4,6-Diamino-2-bromonicotinamide, by treatment with hydrogen peroxide in an alkaline solution. jisciences.com
This nicotinamide (B372718) derivative is then cyclized to form the pyrimidine ring. By refluxing the intermediate with orthoesters like triethylorthoformate or triethylorthoacetate, the corresponding 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one derivatives are formed. jisciences.com This di-oxo or amino-oxo precursor is the direct intermediate for the subsequent halogenation step to yield the target dichlorinated compound.
Another approach involves the cyclization of dihydropyrimidin-2-thiones with primary amines and formaldehyde, which can also lead to the formation of the pyrido[4,3-d]pyrimidine skeleton. jisciences.com These methods highlight the utility of pre-formed heterocyclic rings in building the complex scaffold, allowing for the strategic placement of functional groups necessary for the final chlorination.
Table 1: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one Precursors jisciences.com
| Step | Starting Material | Reagents & Conditions | Product |
| 1 | 4,6-Diamino-2-bromo-3-cyanopyridine | H₂O₂, aqueous alkaline conditions | 4,6-Diamino-2-bromonicotinamide |
| 2 | 4,6-Diamino-2-bromonicotinamide | Triethylorthoformate, Reflux under N₂ | 7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one |
| 3 | 4,6-Diamino-2-bromonicotinamide | Triethylorthoacetate, Reflux under N₂ | 7-Amino-5-bromo-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one |
The conversion of a pyrido[4,3-d]pyrimidine-2,4-dione or its tautomeric equivalent to 2,4-Dichloropyrido[4,3-d]pyrimidine is a critical step that renders the molecule highly reactive for further diversification. The most common and effective method for this transformation is treatment with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylformamide (DMF) or triethylamine. mdpi.com
The precursor, such as a pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, is heated under reflux in neat phosphorus oxychloride. mdpi.com The reaction proceeds via the conversion of the amide-like carbonyl groups into chloro-substituents. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched with ice water to yield the crude this compound. mdpi.comacademie-sciences.fr This product is often purified by chromatography. This well-established halogenation protocol is widely applied across various pyridopyrimidine isomers due to its efficiency in producing the reactive dichloro-scaffold. mdpi.commdpi.com
Optimization and Parallel Synthesis Strategies for the this compound Scaffold
The utility of this compound lies in its potential for creating large libraries of derivatives through sequential and regioselective reactions. jisciences.com This is foundational for parallel synthesis, where multiple derivatives are created simultaneously.
A key aspect of utilizing the this compound scaffold is the ability to selectively functionalize one of the two chlorine atoms. The chlorine atoms at the C2 and C4 positions exhibit different reactivities due to the electronic influence of the adjacent pyridine and pyrimidine nitrogen atoms. This differential reactivity allows for regioselective substitution.
Studies on the closely related 5,7-dichloropyrido[4,3-d]pyrimidine (B3341565) have demonstrated that site-selective cross-coupling reactions are highly effective. thieme-connect.com In Sonogashira, Stille, and Suzuki reactions, substitution was observed to occur exclusively at the C5 position, indicating its higher reactivity compared to C7. thieme-connect.com
Table 2: Regioselective Reactions on a Dichloropyrido[4,3-d]pyrimidine Scaffold thieme-connect.com
| Reaction Type | Reagents & Conditions | Position of Substitution |
| Sonogashira Coupling | Propargyl alcohol, Et₃N, Pd(OAc)₂(PPh₃)₂, dioxane, reflux | C5 |
| Stille Coupling | PhSnBu₃, Pd(PPh₃)₄, dioxane, reflux | C5 |
| Suzuki Coupling | 3,4-(MeO)₂C₆H₃B(OH)₂, K₂CO₃, Pd(PPh₃)₄, dioxane-H₂O, reflux | C5 |
This principle of regioselective halogen discrimination is broadly applicable to the 2,4-dichloro isomer. academie-sciences.frresearchgate.net By carefully controlling reaction conditions—such as temperature, solvent, catalyst, and the stoichiometry of the nucleophile or coupling partner—chemists can direct the initial substitution to the more reactive position (typically C4 in many pyridopyrimidine systems). researchgate.netrsc.org Once the first substitution is accomplished, the second chlorine atom can be replaced in a subsequent step, potentially using a different nucleophile or coupling partner under more forcing conditions. This stepwise approach, involving regioselective nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, is essential for the controlled and optimized synthesis of diverse libraries of disubstituted pyrido[4,3-d]pyrimidine derivatives. researchgate.netnih.govfigshare.com
Chemical Reactivity and Derivatization Strategies for 2,4 Dichloropyrido 4,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the 2,4-dichloropyrido[4,3-d]pyrimidine system. This reactivity is driven by the electron-deficient nature of the pyrimidine (B1678525) ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms.
In the pyrido[4,3-d]pyrimidine (B1258125) ring system, the chlorine atoms at the C-2 and C-4 positions exhibit different levels of reactivity towards nucleophiles. Generally, the C-4 position is more electrophilic and therefore more susceptible to nucleophilic attack than the C-2 position. chemicalbook.comnih.gov This selectivity is attributed to the electronic effects of the fused pyridine (B92270) ring and the nitrogen atoms within the pyrimidine ring.
However, the regioselectivity of SNAr reactions can be influenced by substituents on the pyridopyrimidine ring. wuxiapptec.com For instance, the presence of electron-donating groups at the C-6 position can reverse the typical selectivity, making the C-2 position more reactive. wuxiapptec.com Computational studies, such as those using quantum mechanics (QM) analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can help predict and explain these shifts in reactivity. wuxiapptec.com While LUMO analysis can indicate the potential for reactivity at both C-2 and C-4, transition state energy calculations often provide a more accurate prediction of the observed regioselectivity. wuxiapptec.com
The C-4 position of this compound can be readily functionalized with a wide array of nucleophiles. chemicalbook.com This includes nitrogen-based nucleophiles like primary and secondary amines, oxygen-based nucleophiles such as alcohols and phenols, and sulfur-based nucleophiles like thiols. bohrium.comnih.govimist.machemrxiv.org The reaction with azides, such as sodium azide, is also a common transformation, leading to the formation of azido-substituted pyridopyrimidines. bohrium.comnih.gov These azido (B1232118) derivatives can exist in equilibrium with their tetrazole tautomers. bohrium.comnih.gov
The reaction conditions for these substitutions can be tailored to achieve the desired outcome. For example, SNAr reactions with amines can often be carried out at low temperatures with stoichiometric amounts of the nucleophile. imist.ma The resulting 4-substituted-2-chloropyrido[4,3-d]pyrimidines are versatile intermediates for further functionalization. imist.ma
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound Analogs
| Nucleophile Type | Reagent Example | Position of Substitution | Reference |
|---|---|---|---|
| N-Nucleophile | Amines | C-4 | chemicalbook.comimist.ma |
| O-Nucleophile | Alcohols, Phenols | C-4 | bohrium.comnih.gov |
| S-Nucleophile | Thiols | C-4 | bohrium.comnih.gov |
| Azide | Sodium Azide | C-4 | bohrium.comnih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide a powerful set of tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible pyridopyrimidine derivatives.
Palladium catalysts are widely employed to mediate various cross-coupling reactions on the this compound scaffold. academie-sciences.frnih.gov The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a common method for introducing aryl and heteroaryl groups. imist.maacademie-sciences.frnih.govresearchgate.net The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira reaction is used to form carbon-carbon triple bonds by coupling with terminal alkynes. nih.govjisciences.com These reactions typically proceed with high efficiency and tolerate a broad range of functional groups. nih.gov
For instance, the Suzuki-Miyaura reaction can be used to sequentially introduce different aryl groups at the C-4 and C-2 positions, leading to the synthesis of unsymmetrical 2,4-di(het)arylpyrido[3,2-d]pyrimidines. researchgate.netresearchgate.net Similarly, the Sonogashira reaction has been employed to introduce alkynyl substituents, which can then be further manipulated. nih.govjisciences.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|
| Suzuki-Miyaura | (Het)arylboronic acid | C-C (aryl) | imist.maacademie-sciences.frnih.govresearchgate.net |
| Heck | Alkene | C-C (alkenyl) | electronicsandbooks.com |
| Sonogashira | Terminal alkyne | C-C (alkynyl) | nih.govjisciences.com |
| Stille | Organostannane | C-C (aryl) | thieme-connect.com |
| Liebeskind-Srogl | Thioether | C-C (aryl) | nih.gov |
A key feature of palladium-catalyzed cross-coupling reactions on di- and polyhalogenated pyridopyrimidines is the ability to achieve regioselective functionalization. researchgate.netresearchgate.net In the case of this compound and its analogs, the chlorine at the C-4 position is generally more reactive in palladium-catalyzed reactions than the chlorine at the C-2 position. researchgate.netthieme-connect.com This allows for the selective monocoupling at the C-4 position by carefully controlling the reaction conditions and stoichiometry of the reagents. thieme-connect.com
This halogen discrimination enables a stepwise approach to synthesizing unsymmetrical 2,4-disubstituted pyridopyrimidines. First, a nucleophilic substitution or a cross-coupling reaction is performed selectively at the C-4 position. The remaining chlorine at the C-2 position can then be subjected to a second, different cross-coupling reaction to introduce a second point of diversity. researchgate.netresearchgate.net The choice of solvent can be critical for achieving high regioselectivity and reactivity in these one-pot, multi-reaction sequences. nih.gov
While the functionalization of the chloro-substituted positions is the most common strategy, direct C-H functionalization of the pyridine ring in pyridopyrimidine systems is an emerging area of interest. rsc.orgnih.govrsc.org This approach offers a more atom-economical route to modify the scaffold by avoiding the pre-installation of halogen atoms. rsc.org Palladium catalysis has been shown to be effective for the C-H arylation and olefination of related pyrimidine systems. rsc.org Although less explored for the this compound core itself, these methods hold promise for future synthetic strategies. The development of directing-group-free methods for meta-C-H functionalization of pyridines further expands the possibilities for derivatizing the pyridyl portion of the fused ring system. nih.gov
Computational Chemistry and Theoretical Investigations of 2,4 Dichloropyrido 4,3 D Pyrimidine Systems
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-Dichloropyrido[4,3-d]pyrimidine. DFT methods have become popular for calculating molecular properties due to their balance of accuracy and computational efficiency. mdpi.com These calculations can determine various electronic properties that govern the molecule's behavior.
The electron-deficient nature of the pyridopyrimidine ring system is a key determinant of its reactivity. This characteristic is amplified by the presence of two electron-withdrawing chlorine atoms at the C2 and C4 positions, making these sites highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Theoretical calculations on analogous systems, such as 2,4-dichloropyrimidine, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to analyze geometrical parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
For this compound, DFT calculations would likely reveal a significant polarization of the electron density. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings, along with the chlorine atoms, would induce positive charges on the adjacent carbon atoms. This charge distribution is crucial for predicting the regioselectivity of nucleophilic attacks. The 4-position is generally considered more electrophilic due to resonance stabilization from the adjacent pyridine nitrogen, which lowers the activation energy for substitution at this site.
Key electronic properties that can be calculated using DFT are summarized in the table below. These parameters are critical for understanding the molecule's stability and reactivity. A smaller energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates higher reactivity. mdpi.com
| Calculated Property | Significance |
|---|---|
| Total Energy | Indicates the stability of the molecule. |
| HOMO Energy | Relates to the electron-donating ability. |
| LUMO Energy | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (Egap) | A key indicator of chemical reactivity and stability. mdpi.com |
| Dipole Moment | Measures the overall polarity of the molecule. |
Molecular Modeling and Dynamics Studies
Molecular modeling and dynamics studies offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.com For this compound, an MEP map would illustrate the electron-rich and electron-poor regions of the molecule.
The regions around the electronegative nitrogen and chlorine atoms are expected to show negative electrostatic potential (red and yellow colors), indicating they are electron-rich and potential sites for electrophilic attack. Conversely, the regions around the hydrogen atoms and, significantly, the carbon atoms bonded to the chlorine atoms (C2 and C4) would exhibit positive electrostatic potential (blue color). These electron-deficient areas are the most likely targets for nucleophilic attack. The MEP analysis visually confirms the high susceptibility of the C2 and C4 positions to nucleophilic substitution.
Computational approaches are pivotal in understanding the structure-reactivity relationships of this compound. The differential reactivity of the two chlorine atoms at the C2 and C4 positions is a key aspect that can be rationalized through computational studies.
The general observation is that the C4 position is more reactive towards nucleophiles than the C2 position. This regioselectivity can be attributed to a combination of electronic and steric factors. Computationally derived reactivity descriptors, often calculated within the framework of DFT, can quantify these differences.
| Reactivity Descriptor | Information Provided | Predicted Trend for this compound |
|---|---|---|
| Fukui Functions | Identifies the most electrophilic and nucleophilic sites in a molecule. | Higher values at C4 would indicate greater susceptibility to nucleophilic attack. |
| Local Softness | Measures the reactivity of a specific site within the molecule. | C4 is expected to have a higher local softness for nucleophilic attack. |
| Natural Atomic Charges | Quantifies the electron distribution among the atoms. researchgate.net | A more positive charge on C4 compared to C2 would explain its higher reactivity. |
Furthermore, computational modeling can simulate the reaction pathways for nucleophilic substitution at both positions. By calculating the activation energies for the formation of the Meisenheimer-like intermediates and the subsequent departure of the chloride ion, the preference for substitution at the C4 position can be quantitatively established. Steric hindrance at the 2-position, caused by the fused pyrimidine ring, can also be modeled and quantified, further explaining the observed regioselectivity. These computational insights are crucial for designing synthetic strategies that allow for the selective functionalization of the this compound scaffold.
Strategic Applications of the Pyrido 4,3 D Pyrimidine Scaffold in Contemporary Research
Role in Medicinal Chemistry and Target-Oriented Synthesis
The structural framework of pyrido[4,3-d]pyrimidine (B1258125) is a recognized privileged scaffold in medicinal chemistry, primarily due to its ability to interact with various biological macromolecules. Its application is particularly prominent in the development of enzyme inhibitors and other therapeutic agents.
Kinase Inhibitors: The pyrido[4,3-d]pyrimidine core is a cornerstone in the design of potent kinase inhibitors, which are crucial in oncology. encyclopedia.pubnih.gov A preeminent example is Trametinib , an FDA-approved drug for treating specific types of melanoma and thyroid cancer. encyclopedia.pubnih.govmdpi.com Trametinib functions as a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase (MEK) 1 and 2. The drug's core structure is a pyrido[4,3-d]pyrimidine-2,4,7-trione. researchgate.net The synthesis of Trametinib and its analogues relies on the pyrido[4,3-d]pyrimidine scaffold, for which 2,4-Dichloropyrido[4,3-d]pyrimidine serves as a foundational precursor for introducing necessary chemical diversity to optimize potency and selectivity. chemicalpapers.com The scaffold's utility in this area is further underscored by research into novel inhibitors targeting other kinases, demonstrating its broad applicability in cancer therapy.
Dihydrofolate Reductase (DHFR) Inhibitors: While extensive research has focused on the pyrido[2,3-d]pyrimidine (B1209978) isomer for DHFR inhibition, the pyrido[4,3-d]pyrimidine scaffold also holds relevance in this area. nih.govmdpi.comnih.govresearchgate.net The enzyme DHFR is critical for the synthesis of nucleic acids, making it a key target for anticancer and antimicrobial drugs. nih.gov The pyrido[4,3-d]pyrimidine framework has been utilized as a starting point for the multi-step synthesis of tetrahydropteroic acid derivatives. rsc.org Since the natural substrate for DHFR is dihydrofolic acid (a derivative of pteroic acid), the use of the pyrido[4,3-d]pyrimidine core to construct molecules that mimic portions of the folate structure highlights its strategic importance in developing novel antifolates.
Cholinesterase Inhibitors: The application of the pyrido[4,3-d]pyrimidine scaffold in the design of cholinesterase inhibitors for conditions like Alzheimer's disease is a less explored area compared to its use in oncology. google.com However, the structural versatility demonstrated in its application against other enzyme targets suggests potential for future development. The ability to introduce diverse functional groups onto the core ring system using intermediates like this compound could allow for the systematic design and optimization of compounds targeting the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The pyrido[4,3-d]pyrimidine structure is also associated with promising antimicrobial activities. A biopharmaceutical profiling study of a library of ten pyrido[4,3-d]pyrimidine compounds noted that the scaffold is linked to antibacterial activity. nih.gov The diverse substitution patterns on the core structure were found to significantly influence the compounds' drug-like properties, such as solubility and permeability, which are critical for efficacy. nih.gov This indicates that the scaffold is a viable starting point for the development of new antibacterial agents.
In the realm of antiviral research, related isomeric scaffolds like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines have been investigated for activity against various viruses, including Herpes Simplex Virus (HSV) and human coronavirus. nih.govmdpi.comresearchgate.net While specific antiviral applications for the pyrido[4,3-d]pyrimidine isomer are not as extensively documented, the proven utility of its structural relatives suggests it is a promising framework for future antiviral drug discovery efforts.
| Application Area | Target/Activity | Key Findings | Example Compound/Scaffold Use | Citations |
|---|---|---|---|---|
| Enzyme Inhibition | Kinases (MEK1/2) | The scaffold forms the core of the FDA-approved drug Trametinib. | Trametinib | encyclopedia.pubnih.govmdpi.com |
| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | Used as a precursor for synthesizing tetrahydropteroic acid derivatives, related to the DHFR substrate. | Synthetic precursor | rsc.org |
| Antimicrobial Design | Antibacterial Activity | The pyrido[4,3-d]pyrimidine structure is associated with antibacterial properties. | Compound libraries for screening | nih.gov |
| Antiviral Design | Potential Antiviral Agents | Isomeric scaffolds show antiviral activity, suggesting potential for the [4,3-d] isomer. | Future research direction | nih.govmdpi.comresearchgate.net |
Contributions to Advanced Materials Science and Supramolecular Assemblies
Beyond its biomedical applications, the pyrido[4,3-d]pyrimidine scaffold is connected to the field of advanced materials, particularly through innovative synthetic methodologies that employ nanomaterials.
The synthesis of pyrido[4,3-d]pyrimidine derivatives has been significantly advanced by the use of nanocatalysts. rsc.org Magnetic nanoparticles, in particular, have been employed as heterogeneous catalysts to facilitate the green and efficient synthesis of these compounds. rsc.org For instance, a (Fe₂O₃)-MCM-41-nPrNH₂ nanocatalyst was used for the solvent-free preparation of 2-amino-phenyl pyrido[4,3-d]pyrimidines. rsc.org This approach leverages the high surface area and magnetic recoverability of the nanomaterial to improve reaction yields, simplify product isolation, and allow for catalyst recycling. While this research focuses on using nanostructures to synthesize the pyrido[4,3-d]pyrimidine core rather than incorporating the compound into a nanostructure, it highlights a crucial intersection between materials science and organic synthesis that enables the production of these valuable compounds for further applications.
Perspectives and Future Research Directions
Innovations in Synthetic Methodologies for Enhanced Structural Diversity
Future synthetic efforts will likely concentrate on the development of more efficient and sustainable methods for the synthesis and functionalization of the pyrido[4,3-d]pyrimidine (B1258125) core. This includes the exploration of novel catalytic systems, such as photoredox catalysis and C-H activation, to enable the introduction of a wider range of functional groups with high regioselectivity and stereocontrol. The development of one-pot and multi-component reactions will continue to be a priority, as these approaches offer significant advantages in terms of step-economy and the rapid generation of molecular diversity. rsc.orgnih.gov Furthermore, the application of flow chemistry techniques could provide a means for the safe and scalable synthesis of these compounds.
In-Depth Mechanistic Studies of 2,4-Dichloropyrido[4,3-d]pyrimidine Transformations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of synthetic routes and the optimization of reaction conditions. acs.org Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of this molecule, helping to predict the regioselectivity of nucleophilic substitution and cross-coupling reactions. wuxiapptec.com Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of reaction intermediates, will also be essential for elucidating the intricate details of these transformations. This knowledge will not only facilitate the development of more efficient synthetic methods but also enable the fine-tuning of the electronic properties of the resulting derivatives for specific applications.
Expanding the Scope of Pyrido[4,3-d]pyrimidine Scaffold Applications
While the pyrido[4,3-d]pyrimidine scaffold has shown significant promise in medicinal chemistry, particularly in the development of kinase inhibitors, its full potential in other areas remains largely unexplored. Future research should aim to broaden the scope of applications for this versatile heterocyclic system. In materials science, the unique photophysical and electronic properties of pyrido[4,3-d]pyrimidine derivatives could be harnessed for the development of novel organic electronic materials, sensors, and functional dyes. The coordination chemistry of this scaffold with various metal ions could also be investigated, leading to the creation of new catalysts, magnetic materials, and metal-organic frameworks. In the field of agrochemicals, the biological activity of pyrido[4,3-d]pyrimidine derivatives could be screened for potential herbicidal, fungicidal, or insecticidal properties. The continued exploration of the chemical space around the pyrido[4,3-d]pyrimidine core is expected to uncover new and exciting applications for this privileged scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-dichloropyrido[4,3-d]pyrimidine, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via chlorodehydroxylation of pyrido[4,3-d]pyrimidine precursors using phosphorus oxychloride (POCl₃) under reflux. Key steps include:
- Precursor preparation : Starting materials like 5-carbomethoxy-2,4,7-trioxopyrido[2,3-d]pyrimidine are treated with POCl₃ and a catalytic base (e.g., N,N-diethylaniline) at 135°C to replace hydroxyl groups with chlorides .
- Yield optimization : Reflux duration (14–16 hours), solvent choice (toluene or POCl₃ as both solvent and reagent), and stoichiometric excess of POCl₃ (3–5 equivalents) improve yields to >80% .
- Purification : Recrystallization from ethanol or toluene removes byproducts like phosphorylated impurities .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Ethanol or toluene is used due to the compound’s moderate solubility in polar solvents at high temperatures .
- Chromatography : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves impurities in functionalized derivatives .
- Safety note : Residual POCl₃ must be neutralized with aqueous sodium bicarbonate before purification to avoid exothermic reactions .
Q. What are the critical reagents and catalysts in derivatizing this compound?
- Methodological Answer :
- Nucleophilic substitutions : Sodium iodide (NaI) in DMF enhances chloride displacement at the 4-position by amines or alkoxides .
- Cross-coupling : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura reactions with aryl boronic acids at the 2-position under microwave irradiation (100°C, 1 hour) .
- Solvent systems : Tetrahydrofuran (THF)/water mixtures facilitate SNAr reactions with amines at room temperature .
Advanced Research Questions
Q. Why does nucleophilic substitution preferentially occur at the 4-position over the 2-position?
- Methodological Answer :
- Electronic factors : The 4-position is more electrophilic due to resonance stabilization from the adjacent pyridine nitrogen, lowering the activation energy for substitution .
- Steric effects : The 2-position is sterically hindered by the fused pyrimidine ring, as shown in computational docking studies .
- Experimental validation : Competitive reactions with aniline derivatives under identical conditions show >90% substitution at the 4-position .
Q. How can structural analogs of this compound be designed for kinase inhibition studies?
- Methodological Answer :
- Scaffold modification : Replace 4-Cl with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets in kinases like EGFR .
- Bioisosteres : Substitute the 2-Cl with amino or alkoxy groups to mimic natural substrates, as seen in pyrido[3,2-d]pyrimidine-based inhibitors .
- SAR validation : Use X-ray crystallography to confirm binding modes and adjust substituent bulkiness to avoid steric clashes .
Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Variable factors : Discrepancies arise from POCl₃ purity, moisture levels (anhydrous conditions are critical), and heating methods (oil bath vs. microwave) .
- Troubleshooting :
- Low yields : Add molecular sieves to absorb trace water or increase POCl₃ equivalents.
- Byproduct formation : Use N,N-diethylaniline to suppress phosphorylation side reactions .
- Validation : Replicate protocols from high-yield studies (e.g., 80% yield via microwave-assisted synthesis) .
Q. What strategies enable regioselective di-substitution on this compound?
- Methodological Answer :
- Sequential substitutions :
First step : React with a bulky nucleophile (e.g., tert-butylamine) at the 4-position in THF at 0°C to block this site .
Second step : Perform Suzuki coupling at the 2-position using Pd catalysts and aryl boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
